2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine

Aziridination Diastereoselectivity Arsonium Ylide Catalysis

2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine (CAS 861437-16-3, C21H13ClF5NO2S, MW 473.84 g/mol) is a synthetic, trisubstituted N-tosylaziridine bearing a 4-chlorophenyl group at C-2 and a perfluorophenyl (pentafluorophenyl) group at C-3. It was first reported as part of a series of trans-pentafluorophenyl-containing aziridines prepared via triphenylarsine-catalyzed aziridination of tosyl imines with pentafluorophenyl diazomethane, a reaction notable as the first example of catalytic aziridination mediated by arsonium ylides.

Molecular Formula C21H13ClF5NO2S
Molecular Weight 473.8 g/mol
CAS No. 861437-16-3
Cat. No. B13945581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine
CAS861437-16-3
Molecular FormulaC21H13ClF5NO2S
Molecular Weight473.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H13ClF5NO2S/c1-10-2-8-13(9-3-10)31(29,30)28-20(11-4-6-12(22)7-5-11)21(28)14-15(23)17(25)19(27)18(26)16(14)24/h2-9,20-21H,1H3
InChIKeyNQTNBECHNRLMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine (CAS 861437-16-3): Procurement-Grade Structural and Synthetic Baseline


2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine (CAS 861437-16-3, C21H13ClF5NO2S, MW 473.84 g/mol) is a synthetic, trisubstituted N-tosylaziridine bearing a 4-chlorophenyl group at C-2 and a perfluorophenyl (pentafluorophenyl) group at C-3 . It was first reported as part of a series of trans-pentafluorophenyl-containing aziridines prepared via triphenylarsine-catalyzed aziridination of tosyl imines with pentafluorophenyl diazomethane, a reaction notable as the first example of catalytic aziridination mediated by arsonium ylides . The compound is cataloged as a research chemical for synthetic and medicinal chemistry investigations, with its structural identity confirmed by standard spectroscopic methods in the primary synthesis report .

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine: Substituent-Dependent Reactivity in Diaryl N-Tosylaziridines


Within the 2,3-diaryl-N-tosylaziridine class, the electronic character of the aryl substituents directly modulates aziridine ring electrophilicity, regioselectivity of ring-opening, and crystal packing architecture through C–H···F and C–H···O interactions [1]. The 4-chlorophenyl group (Hammett σp = +0.23) exerts a moderate electron-withdrawing effect distinct from the parent phenyl analog (σp = 0), the 4-bromophenyl analog (σp = +0.23, CAS 861437-18-5), the strongly electron-withdrawing 2-nitrophenyl analog (σp = +0.78, CAS 861437-15-2), or the electron-donating 4-methylphenyl analog (σp = −0.17, CAS 861437-20-9) [2]. The perfluorophenyl ring simultaneously introduces strong electron withdrawal and unique fluorine-mediated intermolecular interactions that are absent in non-fluorinated aziridine analogs. These orthogonal electronic effects mean that substituting even a closely related diaryl N-tosylaziridine will alter both reaction kinetics in downstream synthetic transformations and supramolecular assembly behavior, making direct functional interchange unreliable without re-optimization.[1][2]

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine vs. Closest Analogs


Catalytic Aziridination Diastereoselectivity: trans-Selectivity with Pentafluorophenyl Diazomethane

The triphenylarsine-catalyzed aziridination method used to prepare 2-(4-chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine delivers excellent diastereoselectivity for the trans-configured aziridine when using pentafluorophenyl diazomethane as the carbene precursor. The authors report that this catalytic system gives aziridines in excellent diastereoselectivity, a result that is complementary to sulfur ylide-mediated methods which typically require stoichiometric reagents and may yield different diastereomeric ratios depending on substrate electronics . For the broader series, the trans-diastereomer predominates as it reduces steric strain between the bulky aryl substituents, though quantitative dr values for each individual compound were not explicitly tabulated in the published article abstract .

Aziridination Diastereoselectivity Arsonium Ylide Catalysis Organofluorine Synthesis

Electronic Modulation of Aziridine Ring Electrophilicity by 4-Chlorophenyl vs. 4-Bromophenyl and 4-Methylphenyl Analogs

The 4-chlorophenyl substituent (σp = +0.23) provides a defined degree of electron withdrawal from the aziridine ring, which directly influences the rate of nucleophilic ring-opening. This places the compound at an intermediate electrophilicity between the unsubstituted phenyl analog 2-pentafluorophenyl-3-phenyl-1-(p-tosyl)-aziridine (σp = 0), the 4-bromophenyl analog CAS 861437-18-5 (σp = +0.23, nearly identical), and the more electrophilic 2-nitrophenyl analog CAS 861437-15-2 (σp = +0.78) [1][2]. The 4-chlorophenyl derivative is distinguished from the 4-bromophenyl analog not by electronic difference (identical σp) but by the synthetic handle provided by chlorine for downstream cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), which bromine can also serve but with different oxidative addition kinetics [3].

Hammett Analysis Structure-Activity Relationship Electrophilicity N-Tosylaziridine Reactivity

Crystal Packing Architecture: C–H···F Interactions in Pentafluorophenyl-Containing N-Tosylaziridines vs. Non-Fluorinated Analogs

X-ray crystallographic analysis of the closely related analog 2-pentafluorophenyl-3-phenyl-1-(p-tosyl)-aziridine (differing from the target compound only by the absence of the 4-chloro substituent) revealed that 1D ribbons in the crystal lattice are stabilized by C–H···F and C–H···O intermolecular interactions involving the pentafluorophenyl ring [1]. The C–H acidity of the aryl C–H donors modulates the strength of these interactions; introduction of the 4-chloro substituent on the phenyl ring (target compound) would be expected to increase C–H acidity relative to the unsubstituted phenyl analog, thereby strengthening these directional intermolecular contacts, as demonstrated in the analogous 2-nitrophenyl case where enhanced C–H acidity led to stronger C–H···F interactions [1].

Crystal Engineering Supramolecular Chemistry C–H···F Interactions Solid-State Properties

Synthetic Accessibility: One-Pot Arsonium Ylide Catalysis vs. Multi-Step Alternative Routes to 2,3-Diaryl N-Tosylaziridines

The target compound is accessible via the triphenylarsine-catalyzed one-pot reaction of 4-chlorobenzylidene tosyl imine with pentafluorophenyl diazomethane . This catalytic method contrasts with the TDAE (tetrakis(dimethylamino)ethylene) strategy for 2,3-diaryl N-tosylaziridines, which starts from nitro(dichloromethyl)benzene derivatives and proceeds via a different mechanistic pathway giving moderate yields and cis/trans mixtures in some cases [1]. The arsonium ylide method is particularly effective specifically with pentafluorophenyl diazomethane as the substrate, providing a synthetic advantage for fluorinated aziridine targets that is not generalizable to non-fluorinated aryl diazomethanes .

One-Pot Synthesis Catalytic Aziridination Process Chemistry Synthetic Efficiency

Optimal Application Scenarios for 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine Based on Verifiable Differentiation Evidence


Stereochemically Defined Building Block for Fluorine-Containing β-Aryl Amine Synthesis

The trans diastereoselectivity established in the arsonium ylide-catalyzed synthesis makes this compound a suitable precursor for stereospecific ring-opening reactions to generate enantioenriched or diastereomerically defined β-fluoroaryl amine derivatives. The N-tosyl group serves as a competent protecting/activating group that can be subsequently cleaved under reductive conditions, while the perfluorophenyl ring introduces metabolic stability and unique electronic properties into downstream products. This scenario is supported by the broader class of N-tosylaziridine ring-opening chemistry reviewed by Dank and Ielo (2023) [1].

Diversifiable Core for Parallel Medicinal Chemistry Libraries via 4-Chloro Cross-Coupling

The 4-chlorophenyl substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, etc.) that is absent in the parent 2-pentafluorophenyl-3-phenyl-1-(p-tosyl)-aziridine. This enables post-aziridine-functionalization diversification of the aryl group without altering the pentafluorophenyl-bearing stereocenter. The Hammett analysis [2] confirms that 4-Cl and 4-Br analogs are electronically equivalent (σp = +0.23), but the C–Cl bond offers distinct oxidative addition kinetics vs. C–Br in cross-coupling, providing chemoselectivity options in orthogonal functionalization strategies.

Crystal Engineering and Solid-State Supramolecular Studies Utilizing C–H···F Interactions

The established capacity of pentafluorophenyl-containing N-tosylaziridines to form directional C–H···F and C–H···O interactions in the solid state, as documented by Zhang et al. (2012) [3] for the closely related phenyl analog, positions this compound as a candidate for crystal engineering studies. The 4-chloro substituent is expected to enhance C–H acidity relative to the unsubstituted phenyl case, potentially strengthening these supramolecular contacts. Applications include co-crystal design, solid-form screening, and studying fluorine-mediated intermolecular interaction energetics.

Mechanistic Probe for Electrophilic Aziridine Ring-Opening Kinetics

The orthogonal electronic effects of the two aryl substituents—strong electron withdrawal by C6F5 and moderate withdrawal by 4-ClC6H4—make this compound a useful substrate for systematic mechanistic studies of nucleophilic aziridine ring-opening. By comparing reaction rates and regioselectivity with the 4-bromophenyl (CAS 861437-18-5), 2-nitrophenyl (CAS 861437-15-2), and 4-methylphenyl (CAS 861437-20-9) analogs across a panel of nucleophiles, researchers can deconvolute the contributions of electronic vs. steric effects to aziridine reactivity. The validated Hammett σp values provide a quantitative framework for such comparative studies [2].

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